molecular formula C10H14N4 B2645629 benzotriazol-2-ide;pyrrolidin-1-ium CAS No. 457601-51-3

benzotriazol-2-ide;pyrrolidin-1-ium

Cat. No.: B2645629
CAS No.: 457601-51-3
M. Wt: 190.25
InChI Key: OCXLQRQQEQZQFO-UHFFFAOYSA-O
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Description

Benzotriazol-2-ide;pyrrolidin-1-ium is a compound that combines the structural features of benzotriazole and pyrrolidine. Benzotriazole is a heterocyclic compound known for its versatility in synthetic chemistry, while pyrrolidine is a saturated nitrogen heterocycle widely used in medicinal chemistry . The combination of these two moieties results in a compound with unique chemical and biological properties.

Preparation Methods

The preparation of benzotriazol-2-ide;pyrrolidin-1-ium typically involves the synthesis of benzotriazole derivatives followed by their reaction with pyrrolidine. Benzotriazole derivatives can be prepared from 1H-benzotriazole through various synthetic routes, including halogenation, sulfonylation, and cyanation . The reaction conditions for these transformations often involve the use of reagents such as halogenating agents, sulfonyl chlorides, and cyanogen bromide. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzotriazol-2-ide;pyrrolidin-1-ium undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzotriazole moiety can lead to the formation of benzotriazole N-oxides, while reduction can yield benzotriazole amines .

Comparison with Similar Compounds

Benzotriazol-2-ide;pyrrolidin-1-ium can be compared to other compounds that contain either benzotriazole or pyrrolidine moieties. Similar compounds include benzotriazole derivatives such as benzotriazole N-oxides and benzotriazole amines, as well as pyrrolidine derivatives like pyrrolizines and pyrrolidine-2,5-diones . The uniqueness of this compound lies in the combination of these two moieties, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and enhances the compound’s versatility in various fields of research .

Properties

IUPAC Name

benzotriazol-2-ide;pyrrolidin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3.C4H9N/c1-2-4-6-5(3-1)7-9-8-6;1-2-4-5-3-1/h1-4H;5H,1-4H2/q-1;/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXLQRQQEQZQFO-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH2+]C1.C1=CC2=N[N-]N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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